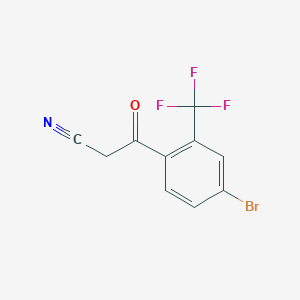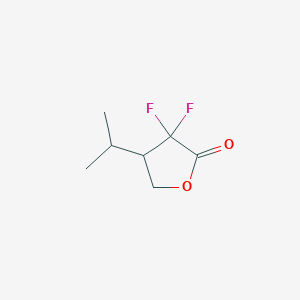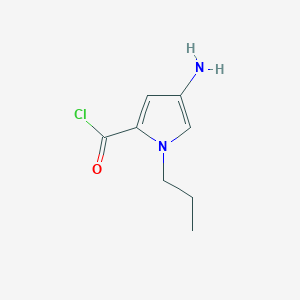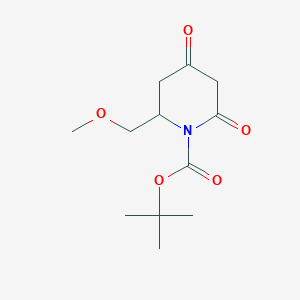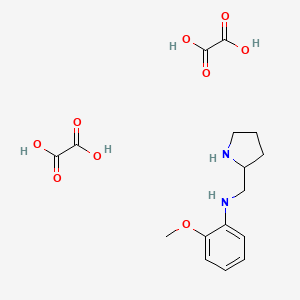
3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride is a fluorinated amine compound with the molecular formula C4H6F5N·HCl. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which can significantly alter its reactivity and interactions with other molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine. One common method includes the reaction of butan-2-amine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include imines or oximes.
Reduction Reactions: Products include secondary amines.
Applications De Recherche Scientifique
3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride involves its interaction with molecular targets through its amine group and fluorinated carbon chain. The fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanamine, 3,3,4,4,4-pentafluoro-: Another fluorinated amine with similar properties but different structural configuration.
®-3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride: A stereoisomer of the compound with different spatial arrangement of atoms.
Uniqueness
3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride is unique due to its specific arrangement of fluorine atoms and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications requiring precise control over chemical properties .
Propriétés
Formule moléculaire |
C4H7ClF5N |
|---|---|
Poids moléculaire |
199.55 g/mol |
Nom IUPAC |
3,3,4,4,4-pentafluorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H6F5N.ClH/c1-2(10)3(5,6)4(7,8)9;/h2H,10H2,1H3;1H |
Clé InChI |
RVMWTUDSTQAFTM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(F)(F)F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


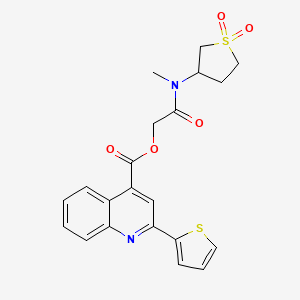
![2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)


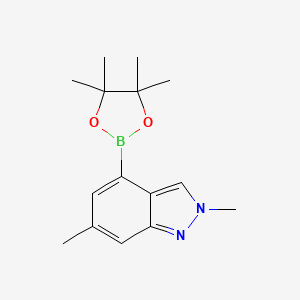
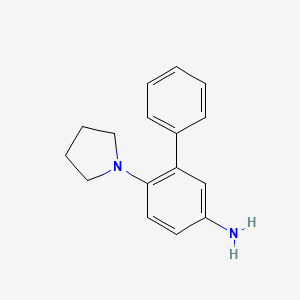
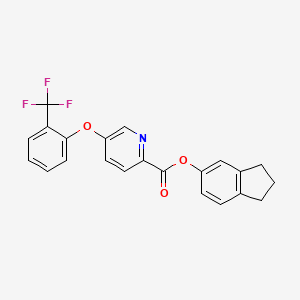

![2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
